molecular formula C24H21N3O4 B7689115 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B7689115
M. Wt: 415.4 g/mol
InChI Key: QTHIXOHMZFCFLP-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The phenoxyacetamide moiety can be introduced through nucleophilic substitution reactions involving phenols and acyl chlorides. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes or receptors critical for cancer cell survival and proliferation. The oxadiazole ring and phenoxyacetamide moiety can interact with proteins and nucleic acids, disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-6-5-7-19(14-16)30-15-22(28)25-21-9-4-3-8-20(21)24-26-23(27-31-24)17-10-12-18(29-2)13-11-17/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHIXOHMZFCFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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